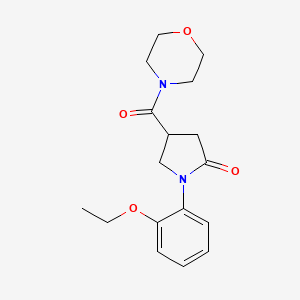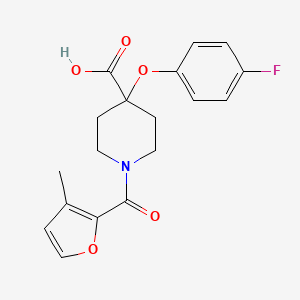![molecular formula C17H17NO3 B5311557 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, also known as PDP, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation.
Wirkmechanismus
The mechanism of action of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurodegenerative diseases, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also inhibits inflammation by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide induces apoptosis and inhibits angiogenesis. In neurodegenerative diseases, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide in lab experiments include its potential therapeutic applications in various fields, its ability to induce apoptosis and inhibit angiogenesis in cancer cells, and its ability to reduce oxidative stress and inflammation in neurodegenerative diseases. The limitations of using 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential therapeutic applications in other fields, such as cardiovascular diseases and autoimmune diseases. Additionally, the development of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide analogs with improved potency and selectivity could lead to the discovery of new drugs with therapeutic potential.
Synthesemethoden
The synthesis of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 3-phenyl-2-propen-1-ol in the presence of a catalyst such as sulfuric acid. The resulting product is then converted to 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide through the reaction with thionyl chloride and ammonia.
Wissenschaftliche Forschungsanwendungen
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been studied for its potential therapeutic applications in various fields. In cancer treatment, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common factor in many diseases, and 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-16-12-14(17(18)19)9-10-15(16)21-11-5-8-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H2,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTISZPREUYJGB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)N)OC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5311510.png)
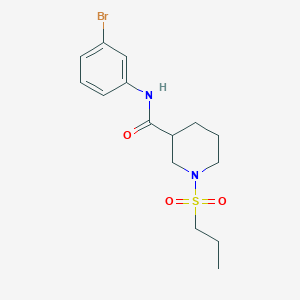
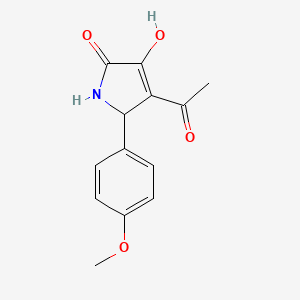
![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
![3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)
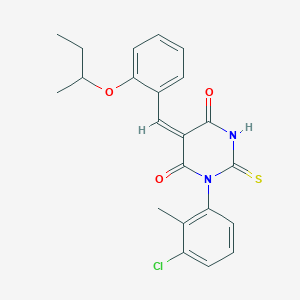
![N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)
![3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5311577.png)
